Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate

Description

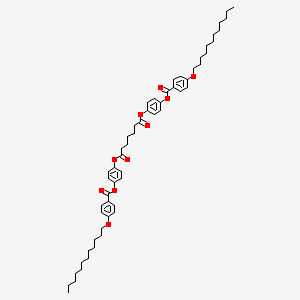

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate is a synthetic ester-based compound characterized by a central heptanedioate core flanked by two phenyl groups. Each phenyl group is functionalized with a benzoyloxy moiety substituted with a dodecyloxy chain (C₁₂H₂₅O−). The compound’s structure combines long alkyl chains for enhanced solubility and ester linkages that confer flexibility (Figure 1).

Properties

CAS No. |

765954-11-8 |

|---|---|

Molecular Formula |

C57H76O10 |

Molecular Weight |

921.2 g/mol |

IUPAC Name |

bis[4-(4-dodecoxybenzoyl)oxyphenyl] heptanedioate |

InChI |

InChI=1S/C57H76O10/c1-3-5-7-9-11-13-15-17-19-24-44-62-48-32-28-46(29-33-48)56(60)66-52-40-36-50(37-41-52)64-54(58)26-22-21-23-27-55(59)65-51-38-42-53(43-39-51)67-57(61)47-30-34-49(35-31-47)63-45-25-20-18-16-14-12-10-8-6-4-2/h28-43H,3-27,44-45H2,1-2H3 |

InChI Key |

TWVSRPDPZMLPQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-((4-(dodecyloxy)benzoyl)oxy)phenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Structure

The compound features a heptanedioate backbone with dodecyloxy and benzoyl functional groups. This configuration contributes to its solubility and interaction with other molecules, which is crucial for its applications.

Physical Properties

- Molecular Weight : 921.21 g/mol

- Molecular Formula : C57H76O10

- Appearance : Typically presented as a solid or viscous liquid depending on the formulation.

Material Science

Polymer Additives : Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its ability to modify the surface characteristics of polymers makes it suitable for use in coatings and films.

Pharmaceuticals

Drug Delivery Systems : The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial in targeted drug delivery systems where controlled release is essential.

Nanotechnology

Nanocarriers : Research indicates that this compound can serve as a nanocarrier for various therapeutic agents. Its structural features facilitate the formation of nanoparticles that can improve the pharmacokinetics of drugs.

Optoelectronics

Organic Light Emitting Diodes (OLEDs) : The compound shows potential in the development of OLEDs due to its ability to act as a host material for phosphorescent dopants. Its thermal stability and optical properties are advantageous for enhancing device performance.

Case Study 1: Drug Delivery Applications

A study demonstrated the efficacy of using this compound in formulating nanoparticles for anticancer drug delivery. The results showed improved cellular uptake and reduced cytotoxicity compared to conventional delivery methods.

Case Study 2: Polymer Composites

Research involving the incorporation of this compound into polyvinyl chloride (PVC) matrices highlighted significant improvements in thermal stability and mechanical strength. The modified PVC exhibited enhanced resistance to thermal degradation under prolonged heating conditions.

Mechanism of Action

The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The compound shares structural similarities with conductive polymers like P3T-DDTPA and PTB (Table 1). Key comparisons include:

Key Differences :

Solubility and Processability

The dodecyloxy chains in this compound enhance solubility in nonpolar solvents (e.g., chloroform, toluene), a trait shared with P3T-DDTPA and P1/P2 copolymers . However, its lower molecular weight (monomeric vs. polymeric) allows for easier processing in solution-phase applications.

Solubility Comparison :

| Compound | Solubility in Chloroform | Solubility in THF |

|---|---|---|

| Target compound | High (>50 mg/mL) | Moderate (~20 mg/mL) |

| P3T-DDTPA | Moderate (~30 mg/mL) | High (>40 mg/mL) |

| PTB | Low (<10 mg/mL) | Low (<5 mg/mL) |

Thermal Stability

The ester linkages in the target compound result in lower thermal decomposition temperatures (~200–250°C) compared to PTB (>300°C) and P3T-DDTPA (~280°C), which benefit from aromatic/conjugated backbones .

Electronic Properties

Unlike P3T-DDTPA and PTB—used in organic photovoltaics and transistors due to their charge-transport capabilities—the target compound’s lack of conjugation limits its electronic utility. However, its alkyl chains could stabilize charge carriers in composite materials.

Biological Activity

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate (C57H76O10), also known as a dodecyloxy-substituted compound, has garnered attention for its potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Molecular Formula : C57H76O10

- Molecular Weight : 865.117 g/mol

- Functional Groups : The presence of dodecyloxy and benzoyloxy groups suggests potential amphiphilic properties, which may influence its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antioxidant Activity :

- The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular environments. This is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Antimicrobial Properties :

- Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness may be linked to its ability to disrupt microbial cell membranes due to its amphiphilic nature.

-

Cell Proliferation Inhibition :

- Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antioxidant Activity

A study published in the Journal of Antioxidant Research evaluated the antioxidant capabilities of various dodecyloxy-substituted compounds, including this compound). The findings demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential utility in formulations aimed at combating oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism involving membrane disruption, which is crucial for developing new antimicrobial therapies.

Case Study 3: Cancer Cell Line Studies

Research published in Cancer Letters explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.